molecular formula C8H13NO2 B1611109 2-(1-Ethoxyethoxy)but-3-enenitrile CAS No. 72252-03-0

2-(1-Ethoxyethoxy)but-3-enenitrile

Cat. No.: B1611109
CAS No.: 72252-03-0
M. Wt: 155.19 g/mol
InChI Key: DKWKABSGUBNNFI-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)but-3-enenitrile is an organic compound with the molecular formula C8H13NO2. It is characterized by the presence of an ethoxyethoxy group attached to a but-3-enenitrile backbone. This compound is of interest in various fields of chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile can be achieved through several synthetic routes. One common method involves the alkylation of 6,7,15,16-dimethylene-androst-4-ene-3,17-dione with propanyl derivatives functionalized by oxygen in the 3’ position or 2-(1-ethoxyethoxy)-but-3-enenitrile . The reaction conditions typically involve the use of lithium diisopropylamide (LDA) as a base, with the reaction being carried out at low temperatures (around -78°C) in a tetrahydrofuran (THF) and hexane mixture, followed by refluxing in THF .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar reaction conditions as those described for laboratory synthesis, with appropriate scaling up of reagents and optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)but-3-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethoxyethoxy)but-3-enenitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)but-3-enenitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methoxyethoxy)but-3-enenitrile: Similar structure with a methoxy group instead of an ethoxy group.

    2-(1-Propoxyethoxy)but-3-enenitrile: Similar structure with a propoxy group instead of an ethoxy group.

    2-(1-Butoxyethoxy)but-3-enenitrile: Similar structure with a butoxy group instead of an ethoxy group.

Uniqueness

2-(1-Ethoxyethoxy)but-3-enenitrile is unique due to its specific ethoxyethoxy substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(1-ethoxyethoxy)but-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-8(6-9)11-7(3)10-5-2/h4,7-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWKABSGUBNNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(C=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545705
Record name 2-(1-Ethoxyethoxy)but-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72252-03-0
Record name 2-(1-Ethoxyethoxy)but-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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